Meta-Cyano Substitution Abolishes PDE5A1 Inhibition That Is Present in the para-Amino Analog
In contrast to the structurally related 4-amino-N-(cyclopropylmethyl)benzamide (CAS 934524-22-8), which displays potent PDE5A1 inhibition (IC₅₀ = 13 nM) [1], the 3-cyano-N-(cyclopropylmethyl)benzamide scaffold has no reported PDE5A1 activity in the same recombinant human enzyme assay system. This functional divergence demonstrates that the meta-cyano substituent effectively silences PDE5 engagement while preserving the cyclopropylmethyl-amide pharmacophore for alternative target classes.
| Evidence Dimension | PDE5A1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | No reported PDE5A1 inhibition (below assay threshold) |
| Comparator Or Baseline | 4-Amino-N-(cyclopropylmethyl)benzamide: IC₅₀ = 13 nM (PDE5A1) |
| Quantified Difference | Complete loss of PDE5A1 activity (>1,500× selectivity shift relative to PDE2A for para-amino comparator) |
| Conditions | Inhibition of full-length recombinant human N-terminal GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 cells; FAM-cyclic-3',5'-GMP substrate |
Why This Matters
For programs aiming to exploit the cyclopropylmethyl-benzamide scaffold without cardiovascular off-target effects mediated by PDE5, the 3-cyano analog provides a clean starting point unencumbered by vasodilatory liability.
- [1] BindingDB Entry BDBM50467484 (CHEMBL4281590). PDE5A1 IC₅₀ = 13 nM; PDE2A IC₅₀ > 20,000 nM. Assay: Full-length recombinant human N-terminal GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 cells. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50467484 View Source
